N-(3-cyanophenyl)isonicotinamide
Description
N-(3-Cyanophenyl)isonicotinamide is a synthetic compound derived from isonicotinamide, a pyridine-4-carboxamide moiety. The molecule consists of an isonicotinamide group linked to a 3-cyanophenyl substituent (Fig. 1). The cyano (-CN) group at the phenyl ring’s meta position introduces electron-withdrawing effects, which may enhance binding affinity to biological targets by modulating electronic distribution and solubility. Such derivatives are frequently explored for pharmacological applications, including antimicrobial, anticonvulsant, and antidiabetic activities .
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(3-cyanophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,(H,16,17) |
InChI Key |
FUHAIHTUMUMQEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)isonicotinamide typically involves the reaction of 3-cyanobenzoyl chloride with 4-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanophenyl)isonicotinamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the amide.
Reduction: Reduced amide derivatives.
Substitution: Substituted pyridine or cyanophenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-cyanophenyl)isonicotinamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting specific biological pathways .
Medicine: this compound derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are studied for their ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(3-Aminophenyl)isonicotinamide
- Structure: Features a 3-aminophenyl group instead of cyano.
- Properties: The amino (-NH₂) group is electron-donating, increasing solubility in polar solvents. Its molecular weight is 213.24 g/mol .
N-(3-Chloro-4-fluorophenyl)-2-cyanamido-3-nitroisonicotinamide
- Structure : Contains chloro, fluoro, and nitro substituents. Molecular weight: 415.9 g/mol .
- The nitro group (-NO₂) may contribute to redox activity.
- Synthesis : Prepared via nucleophilic substitution of a chloro precursor with cyanamide .
N-(3-Nitrophenyl)isonicotinamide
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N-(3-Cyanophenyl)isonicotinamide | -CN | Not reported | Electron-withdrawing, polar |
| N-(3-Aminophenyl)isonicotinamide | -NH₂ | 213.24 | Electron-donating, hydrophilic |
| N-(3-Chloro-4-fluorophenyl)-... | -Cl, -F | 415.9 | Lipophilic, redox-active |
Heterocyclic Derivatives of Isonicotinamide
Azetidinone Derivatives (e.g., 2a–l in )
- Structure: Incorporate a β-lactam (azetidinone) ring fused to the phenyl group.
- Activity : Compound 2e (exact substituent unspecified) demonstrated potent anticonvulsant activity in rodent models, outperforming phenytoin in efficacy and neurotoxicity profiles .
- Mechanism : The β-lactam ring may interact with voltage-gated ion channels or GABA receptors.
Thiazolidinedione Derivatives (e.g., Compounds 68–70 in )
- Structure : Feature a thiazolidinedione core linked to isonicotinamide.
- Activity :
- 68 : N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide.
- 69 : N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide.
- 70 : N-(5-(2-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide.
- Results : Broad-spectrum antimicrobial activity against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to ciprofloxacin and clotrimazole .
Thiazolidine Derivatives (3a–e in )
Research Implications and Gaps
- This compound: The cyano group’s electron-withdrawing nature may enhance stability and target binding compared to amino or nitro analogs.
- Contradictions: While azetidinones show CNS activity, thiazolidinediones target microbes, highlighting the role of heterocycles in divergent biological effects.
- Future Directions: Synthesis and screening of this compound for anticonvulsant or antimicrobial activity, guided by structural analogs, are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
